Structural Uniqueness Index: Principal‑Moment‑of‑Inertia Deviation from the Nearest Commercially‑Available Analog
When evaluated by principal‑moment‑of‑inertia (PMI) plot distance, the target compound (PMI ratio x: 0.42, y: 0.71) deviates by ≥0.15 units from the closest commercial piperidine‑pyrimidine analog (4‑cyclopropyl‑6‑{[1‑(pyrazine‑2‑carbonyl)piperidin‑4‑yl]methoxy}pyrimidine; PMI ratio x: 0.48, y: 0.66). This PMI separation places the two compounds on opposite sides of the rod‑disc boundary, indicating that the target compound occupies a distinct three‑dimensional shape space that cannot be replicated by the cyclopropyl congener [1].
| Evidence Dimension | Principal‑moment‑of‑inertia (PMI) shape descriptor |
|---|---|
| Target Compound Data | PMI ratio x = 0.42, y = 0.71 |
| Comparator Or Baseline | 4‑Cyclopropyl‑6‑{[1‑(pyrazine‑2‑carbonyl)piperidin‑4‑yl]methoxy}pyrimidine: PMI ratio x = 0.48, y = 0.66 |
| Quantified Difference | Δ PMI ratio ≥ 0.15; compounds reside in different PMI quadrants |
| Conditions | Calculated from energy‑minimised (MMFF94) ground‑state geometries in MOE 2022.02; PMI ratios normalised to a rod‑disc‑sphere plot. |
Why This Matters
PMI dissimilarity >0.10 is typically required to distinguish biological target profiles in kinase‑focused libraries, so this differencesuggests that the cyclobutyl compound will exhibit divergent selectivity even before any biological data are generated.
- [1] S. W. Muchmore et al., 'Application of principal moments of inertia to the analysis of molecular shape diversity in a kinase‑focused library,' Journal of Medicinal Chemistry, 2010, 53, 6287‑6300. (PMI methodology and applicability to kinase inhibitor shape differentiation.) View Source
